![molecular formula C12H11BrN2O4 B5594226 5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione](/img/structure/B5594226.png)
5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione
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Description
The compound in discussion is a derivative of imidazolidinedione, characterized by specific substituents that affect its molecular structure and properties. Although not directly studied, similar compounds have been synthesized and analyzed, providing a basis for understanding the chemical and physical nature of such molecules.
Synthesis Analysis
Similar compounds, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and various substituted benzylidene imidazolidinediones, are synthesized through catalytic hydrogenation or by condensation reactions. These methods highlight the chemical framework and functional group manipulations typical in producing related structures (Wessels, Schwan, & Pong, 1980); (Amorim, Brandão, Cavalcanti, Galdino, Pitta, & Luu-duc, 1992).
Molecular Structure Analysis
The structure of similar compounds typically involves coplanar rings and specific dihedral angles, contributing to their chemical behavior. For example, the structure analysis of 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione shows coplanar arrangements and significant dihedral angles, which could be analogous to the structure of our compound of interest (Simone, Zukerman-Schpector, Pereira, Cuong, Pitta, Galdino, & Amorim, 1995).
Chemical Reactions and Properties
While specific reactions for 5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione aren't detailed, related compounds undergo reactions like bromination and condensation, leading to various derivatives with different chemical properties. These reactions are fundamental for modifying and understanding the chemical behavior of these molecules (Chun, 2008).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding, significantly affect the stability and intermolecular interactions of these compounds. For instance, studies show how hydrogen bonds and van der Waals interactions stabilize the crystal structures, which may be applicable to our compound's physical properties (Simone et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-18-9-5-10(19-2)7(13)3-6(9)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQVJAVICACGNS-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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